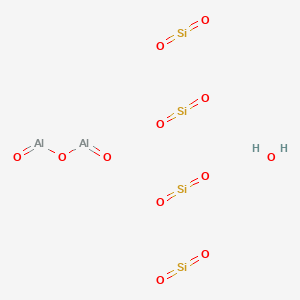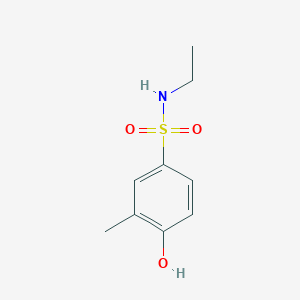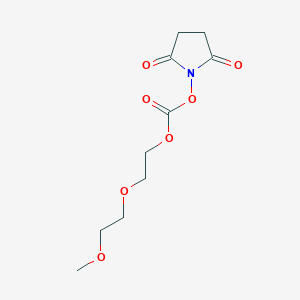
(2,5-dioxopyrrolidin-1-yl) 2-(2-methoxyethoxy)ethyl carbonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,5-dioxopyrrolidin-1-yl) 2-(2-methoxyethoxy)ethyl carbonate is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrrolidinone ring and a carbonate ester group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-dioxopyrrolidin-1-yl) 2-(2-methoxyethoxy)ethyl carbonate typically involves the reaction of 2-(2-methoxyethoxy)ethanol with 2,5-dioxopyrrolidin-1-yl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow systems. The use of automated systems for reagent addition and product isolation can enhance the efficiency and yield of the process. Purification of the final product is typically achieved through recrystallization or column chromatography.
化学反应分析
Types of Reactions
(2,5-dioxopyrrolidin-1-yl) 2-(2-methoxyethoxy)ethyl carbonate can undergo various types of chemical reactions, including:
Substitution Reactions: The carbonate ester group can be substituted by nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield 2-(2-methoxyethoxy)ethanol and 2,5-dioxopyrrolidin-1-yl carbonate.
Oxidation and Reduction: While less common, the compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Acids and Bases: Hydrolysis reactions can be catalyzed by acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Oxidizing and Reducing Agents: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride can be used for specific transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis yields 2-(2-methoxyethoxy)ethanol and 2,5-dioxopyrrolidin-1-yl carbonate, while substitution reactions can produce a variety of derivatives with different functional groups.
科学研究应用
Chemistry
In chemistry, (2,5-dioxopyrrolidin-1-yl) 2-(2-methoxyethoxy)ethyl carbonate is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used to modify biomolecules, such as proteins and nucleic acids, through covalent attachment. This modification can alter the properties and functions of the biomolecules, enabling studies on their behavior and interactions.
Medicine
In medicinal chemistry, this compound is explored for its potential as a prodrug. Prodrugs are inactive compounds that can be metabolized in the body to release active drugs. The carbonate ester group can be hydrolyzed in vivo to release the active drug, improving its bioavailability and targeting.
Industry
In the industrial sector, this compound is used in the production of polymers and coatings. Its ability to undergo polymerization reactions makes it valuable for creating materials with specific properties, such as increased durability and resistance to environmental factors.
作用机制
The mechanism of action of (2,5-dioxopyrrolidin-1-yl) 2-(2-methoxyethoxy)ethyl carbonate involves its interaction with specific molecular targets. In biological systems, the compound can be hydrolyzed to release active molecules that interact with enzymes, receptors, or other proteins. The exact pathways and targets depend on the specific application and the nature of the active molecules released.
相似化合物的比较
Similar Compounds
2,5-Dioxopyrrolidin-1-yl 3-(2-(2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethoxy)ethoxy)propanoate: This compound has a similar pyrrolidinone ring and carbonate ester group but differs in the length and structure of the alkyl chain.
Benzyl 2,5-dioxopyrrolidin-1-yl carbonate: This compound features a benzyl group instead of the 2-(2-methoxyethoxy)ethyl group, leading to different reactivity and applications.
Uniqueness
(2,5-dioxopyrrolidin-1-yl) 2-(2-methoxyethoxy)ethyl carbonate is unique due to its specific combination of functional groups, which confer distinct reactivity and properties
属性
分子式 |
C10H15NO7 |
|---|---|
分子量 |
261.23 g/mol |
IUPAC 名称 |
(2,5-dioxopyrrolidin-1-yl) 2-(2-methoxyethoxy)ethyl carbonate |
InChI |
InChI=1S/C10H15NO7/c1-15-4-5-16-6-7-17-10(14)18-11-8(12)2-3-9(11)13/h2-7H2,1H3 |
InChI 键 |
LUYZLOWOHSXOFL-UHFFFAOYSA-N |
规范 SMILES |
COCCOCCOC(=O)ON1C(=O)CCC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethanesulfonic acid [3-(pyrrolidine-1-carbonyl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-amide](/img/structure/B13726786.png)
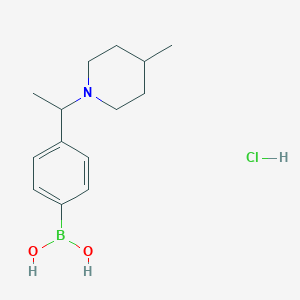
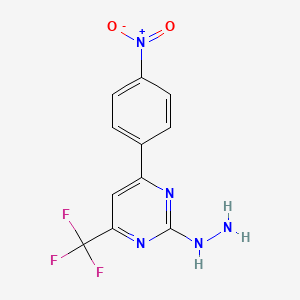
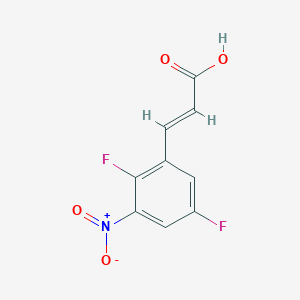
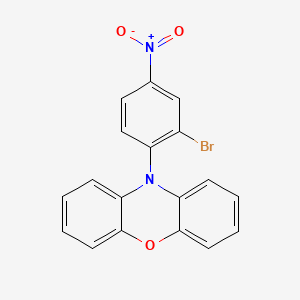
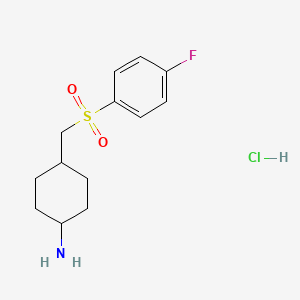
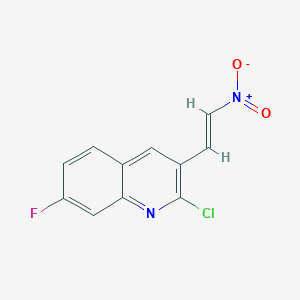
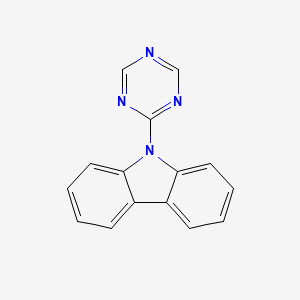

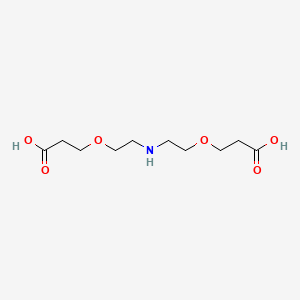
![4-(4-Bromo-2-fluorophenyl)-2-ethyl-2,4-dihydro-[1,2,4]triazol-3-one](/img/structure/B13726856.png)
